molecular formula C22H25N3O5 B3835444 3-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1H-indole;oxalic acid

3-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1H-indole;oxalic acid

Cat. No.: B3835444
M. Wt: 411.5 g/mol
InChI Key: KMOBRNFKOMHZSQ-UHFFFAOYSA-N
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Description

3-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1H-indole;oxalic acid is a complex organic compound that combines the structural features of indole and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the methoxyphenyl group and the piperazine ring suggests that it may interact with various biological targets, making it a candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1H-indole typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The next step involves the introduction of the piperazine moiety. This can be achieved through a nucleophilic substitution reaction where the indole derivative reacts with 4-(4-methoxyphenyl)piperazine in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield hydroxyl or carboxyl derivatives, while reduction of the indole ring can produce dihydroindole compounds.

Scientific Research Applications

3-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Due to its structural features, it is investigated for its potential as a therapeutic agent in treating various diseases, including neurological disorders.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1H-indole involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, such as serotonin or dopamine receptors, which can modulate their activity. The indole moiety may also interact with various enzymes or receptors, contributing to the compound’s overall pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)piperazine: This compound shares the piperazine moiety and methoxyphenyl group but lacks the indole structure.

    1-(4-methoxyphenyl)piperazine: Similar to the above compound but with a different substitution pattern on the piperazine ring.

    Indole derivatives: Compounds like tryptamine or serotonin share the indole core but differ in their substituents.

Uniqueness

3-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1H-indole is unique due to the combination of the indole and piperazine moieties, which may confer distinct pharmacological properties. This combination allows for potential interactions with a broader range of biological targets, making it a versatile compound for research and drug development.

Properties

IUPAC Name

3-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1H-indole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O.C2H2O4/c1-24-18-8-6-17(7-9-18)23-12-10-22(11-13-23)15-16-14-21-20-5-3-2-4-19(16)20;3-1(4)2(5)6/h2-9,14,21H,10-13,15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOBRNFKOMHZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CNC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1H-indole;oxalic acid
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3-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1H-indole;oxalic acid
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